BenchChemオンラインストアへようこそ!

TC KHNS 11

PI3Kδ isoform selectivity PI3Kγ counter-screen biochemical IC50

TC KHNS 11 (CAS 1431540-99-6, synonym PI3Kδ-IN-3) is a synthetic small-molecule inhibitor belonging to the 4-aryl quinazoline chemotype. It was developed via a scaffold deconstruction–reconstruction strategy at Novartis and characterized as a potent, ATP-competitive, and isoform-selective inhibitor of the class IA lipid kinase PI3Kδ (p110δ).

Molecular Formula C28H24N6O3
Molecular Weight 492.5 g/mol
Cat. No. B611250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTC KHNS 11
SynonymsTC KHNS 11
Molecular FormulaC28H24N6O3
Molecular Weight492.5 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=NC=NC4=C3C=C(C=C4)C5=CC(=C(N=C5)OC)C#N
InChIInChI=1S/C28H24N6O3/c1-18(35)33-8-10-34(11-9-33)28(36)21-5-3-4-20(12-21)26-24-14-19(6-7-25(24)31-17-32-26)23-13-22(15-29)27(37-2)30-16-23/h3-7,12-14,16-17H,8-11H2,1-2H3
InChIKeyQYTXJLQBSYAMGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TC KHNS 11: A Quinazoline-Based PI3Kδ-Selective Inhibitor with Defined Isoform Selectivity and Oral Bioavailability for Inflammation and B-Cell Research Procurement


TC KHNS 11 (CAS 1431540-99-6, synonym PI3Kδ-IN-3) is a synthetic small-molecule inhibitor belonging to the 4-aryl quinazoline chemotype. It was developed via a scaffold deconstruction–reconstruction strategy at Novartis and characterized as a potent, ATP-competitive, and isoform-selective inhibitor of the class IA lipid kinase PI3Kδ (p110δ) . The compound exhibits quantified biochemical potency against PI3Kδ (IC50 = 9 nM), with defined selectivity margins over the related class I isoforms PI3Kα, PI3Kβ, and PI3Kγ in both biochemical and cellular assay formats . TC KHNS 11 is orally bioavailable and has demonstrated in vivo pharmacodynamic modulation of B-cell function in rodent models, positioning it as a chemically distinct research tool for dissecting PI3Kδ-dependent biology .

Why TC KHNS 11 Cannot Be Replaced by Generic PI3Kδ Inhibitors: Isoform Selectivity Fingerprint and Functional B-Cell Pharmacodynamics


PI3Kδ inhibitors are not interchangeable commodities; isoform selectivity profiles, cellular target engagement, and in vivo pharmacokinetic/pharmacodynamic (PK/PD) relationships vary substantially across chemotypes. The class I PI3K isoforms (α, β, γ, δ) share highly conserved ATP-binding pockets, making selective inhibition of only the δ-isoform a stringent medicinal chemistry challenge . Substituting TC KHNS 11 with a compound that has inferior selectivity over PI3Kγ—a key isoform in leukocyte chemotaxis and innate immunity—may confound phenotypic interpretation in B-cell functional assays by introducing unwanted PI3Kγ-mediated off-target effects . Furthermore, TC KHNS 11 is one of the few PI3Kδ inhibitors for which oral bioavailability and dose-responsive suppression of a mechanistic B-cell antibody response (plaque-forming cell assay) have been demonstrated in the same peer-reviewed study, enabling direct PK/PD correlation in vivo .

TC KHNS 11 Technical Procurement Evidence: Quantified Differentiation Versus PI3Kδ Inhibitor Comparators


Biochemical PI3Kγ Selectivity: TC KHNS 11 vs. Idelalisib (First-in-Class PI3Kδ Inhibitor)

TC KHNS 11 demonstrates a 514-fold selectivity window between PI3Kδ (IC50 = 9 nM) and PI3Kγ (IC50 = 4630 nM) in biochemical assays, as reported in Hoegenauer et al. 2016 . In contrast, idelalisib (CAL-101, GS-1101), the first FDA-approved PI3Kδ inhibitor, exhibits only approximately 36-fold selectivity over PI3Kγ under comparable biochemical conditions (PI3Kδ IC50 = 2.5 nM, PI3Kγ IC50 = 89 nM) . This represents an approximately 14-fold greater selectivity margin for TC KHNS 11 over the PI3Kγ isoform. The absolute PI3Kδ potency of idelalisib (2.5 nM) is higher than that of TC KHNS 11 (9 nM); however, for experimental systems where PI3Kγ-mediated confounding is a concern, the wider γ-selectivity window of TC KHNS 11 provides a cleaner pharmacological tool for dissecting δ-specific biology .

PI3Kδ isoform selectivity PI3Kγ counter-screen biochemical IC50 idelalisib comparison

Biochemical Selectivity Profile vs. Leniolisib (CDZ173): A Structurally Related Quinazoline-Derived PI3Kδ Inhibitor

Both TC KHNS 11 and leniolisib (CDZ173) originate from Novartis quinazoline-based PI3Kδ inhibitor programs and share structural ancestry, yet their selectivity fingerprints diverge quantitatively. TC KHNS 11 exhibits higher selectivity over PI3Kγ (514-fold, IC50 γ/δ = 4630/9 nM) compared to leniolisib (203-fold, IC50 γ/δ = 2230/11 nM) . For PI3Kβ, TC KHNS 11 shows 183-fold selectivity versus 38.5-fold for leniolisib. The PI3Kα selectivity is comparable (TC KHNS 11: 29-fold; leniolisib: 22-fold). The absolute PI3Kδ IC50 is also slightly lower for TC KHNS 11 (9 nM vs. 11 nM). These differential selectivity margins are relevant because leniolisib (CDZ173) is a clinical-stage compound for activated PI3Kδ syndrome (APDS), and TC KHNS 11 may serve as a more δ-selective preclinical comparator for target engagement studies where minimizing β- and γ-isoform inhibition is critical .

PI3Kδ selectivity leniolisib comparison quinazoline scaffold isoform profiling

Cellular PI3Kδ Potency and Isoform Selectivity in Intact Cell Assays

TC KHNS 11 retains meaningful PI3Kδ isoform selectivity in a cellular context. In cellular assays measuring isoform-specific inhibition, TC KHNS 11 shows a cellular PI3Kδ IC50 of 49 nM, with 70-fold selectivity over cellular PI3Kα (IC50 = 3440 nM) and 133-fold selectivity over cellular PI3Kβ (IC50 = 6530 nM) . Cellular PI3Kγ IC50 was not reported in the primary publication but the biochemical γ-selectivity of 514-fold suggests a substantial cellular window. The shift from biochemical PI3Kδ IC50 (9 nM) to cellular IC50 (49 nM, approximately 5.4-fold) is consistent with typical intracellular compound availability and ATP competition effects. This cellular selectivity profile differentiates TC KHNS 11 from pan-PI3K inhibitors and from dual PI3Kδ/γ inhibitors such as duvelisib, which potently inhibits PI3Kγ (IC50 = 27 nM) in addition to PI3Kδ . The demonstrated cellular selectivity confirms that biochemical isoform discrimination translates into functional target engagement in living cells .

cellular IC50 PI3Kδ cellular selectivity B-cell signaling target engagement

In Vivo Oral Pharmacodynamics: Dose-Dependent B-Cell Functional Suppression in Rat Plaque-Forming Cell Assay

TC KHNS 11 is orally bioavailable and demonstrates dose-dependent pharmacodynamic efficacy in a mechanistic rat plaque-forming cell (PFC) assay—a quantitative ex vivo readout of T-cell-dependent B-cell antibody responses . Following oral administration to rats, TC KHNS 11 inhibited proximal PD markers and suppressed the PFC response in a dose-dependent manner. This is a functionally rigorous endpoint that directly measures the consequence of PI3Kδ inhibition on humoral immunity. The primary publication explicitly states that biochemical PI3Kδ inhibition translates into modulation of isoform-dependent immune cell function across three species (human, rat, and mouse) . In contrast, many literature PI3Kδ tool compounds lack publicly reported in vivo PK/PD data with oral dosing in a functional B-cell assay, limiting their utility for systemic immunology studies . The moderate oral bioavailability of TC KHNS 11 enables oral gavage dosing in rodent models, which is a practical advantage over compounds requiring intraperitoneal or intravenous administration for in vivo B-cell functional studies .

oral bioavailability in vivo pharmacodynamics plaque-forming cell assay B-cell antibody response PK/PD

Broad Kinase Selectivity: Counter-Screening Against a Panel of Lipid and Protein Kinases

TC KHNS 11 was profiled against a panel of lipid and protein kinases beyond the class I PI3K isoforms, demonstrating selective inhibition of PI3Kδ without significant off-target activity . This broad kinase counter-screening is reported qualitatively in vendor technical datasheets citing the primary publication, which states that TC KHNS 11 is 'selective for PI 3-Kδ over a panel of lipid and protein kinases' . While the full kinome profiling data table is not publicly reproduced on vendor pages, the stated selectivity over a broad panel distinguishes TC KHNS 11 from earlier-generation PI3Kδ inhibitors such as IC87114, which exhibit measurable off-target kinase activity at concentrations required for cellular PI3Kδ inhibition . For procurement purposes, this broad selectivity statement—originating from the Novartis discovery program—provides confidence that TC KHNS 11 can serve as a clean chemical probe for PI3Kδ-dependent phenotypes without confounding activity at other kinases at relevant test concentrations .

kinase selectivity panel off-target profiling lipid kinases protein kinases PI3Kδ specificity

TC KHNS 11 Optimal Research Application Scenarios Based on Verified Quantitative Differentiation


Dissecting PI3Kδ-Specific vs. PI3Kγ-Mediated Effects in B-Cell and Neutrophil Co-Culture Systems

In mixed leukocyte assays where both B-cell (PI3Kδ-dependent) and neutrophil/monocyte (PI3Kγ-dependent) functions are operational, the 514-fold γ-selectivity of TC KHNS 11 provides a meaningful advantage over idelalisib (36-fold γ-selectivity) . Researchers can attribute observed phenotypes more confidently to PI3Kδ inhibition, reducing the need for genetic controls or additional PI3Kγ-selective tool compound validation. This is particularly relevant for studies of autoimmune inflammation where both lymphoid and myeloid compartments contribute to disease pathology.

Oral In Vivo Dosing for Chronic B-Cell-Dependent Disease Models in Rodents

TC KHNS 11 is orally bioavailable with demonstrated dose-dependent efficacy in a rat plaque-forming cell assay . This enables chronic oral dosing regimens in rodent models of B-cell-driven inflammation (e.g., collagen-induced arthritis, lupus models) without the confounding stress and variability of repeated intraperitoneal injections. The established PK/PD relationship from the primary publication provides a starting point for dose selection, reducing the need for extensive pilot PK studies.

Chemical Biology Studies Requiring a Structurally Distinct PI3Kδ Inhibitor Chemotype

TC KHNS 11 is a 4-aryl quinazoline , structurally distinct from the purine-based idelalisib, the pyrimidine-based duvelisib, and the oxindole-based seletalisib series. In studies where compound-specific off-target effects or resistance mutations are being investigated, having a chemically orthogonal inhibitor scaffold allows researchers to distinguish between target-mediated and compound-specific phenotypes. This is essential for robust chemical biology target validation workflows.

Cross-Species Translational Immunology Studies (Human, Rat, Mouse B-Cell Functional Assays)

The primary publication explicitly demonstrates that TC KHNS 11 modulates PI3Kδ-dependent immune cell function in human, rat, and mouse systems . This cross-species validation is uncommon among research-grade PI3Kδ tool compounds and supports translational experimental designs where in vitro human B-cell assay results are followed by in vivo rodent efficacy studies using the same compound. This continuity reduces the variable of species-differential pharmacology when interpreting translational data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for TC KHNS 11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.